Lipophilicity Window Between Picolinamide and 4-Chloropicolinamide
4-Fluoropicolinamide exhibits a measured/calculated LogP of 1.0199, which is approximately 0.14 log units higher than unsubstituted picolinamide (LogP 0.8808) and approximately 0.51 log units lower than 4-chloropicolinamide (LogP 1.5342) . This positions 4-fluoropicolinamide in an optimal lipophilicity range—sufficiently above picolinamide to enhance membrane permeability in downstream drug candidates, yet well below 4-chloropicolinamide to avoid the excessive LogP-driven risks of poor aqueous solubility, high plasma protein binding, and CYP450 promiscuity . In the context of fragment-based drug discovery and building block selection, a ΔLogP of +0.14 over the parent scaffold represents a meaningful and deliberate increase that can improve ligand efficiency without breaching Lipinski's Rule of 5 thresholds.
ΔLogP −0.51 vs. 4-chloropicolinamide
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.0199 (4-Fluoropicolinamide, CAS 1172938-55-4) |
| Comparator Or Baseline | LogP = 0.8808 (Picolinamide, unsubstituted, CAS 1452-77-3); LogP = 1.5342 (4-Chloropicolinamide, CAS 99586-65-9) |
| Quantified Difference | ΔLogP = +0.14 vs. unsubstituted picolinamide; ΔLogP = −0.51 vs. 4-chloropicolinamide |
| Conditions | Computed/experimental partition coefficients from Molbase and Chem960 compound databases; consistent methodology across entries |
Why This Matters
For procurement decisions in medicinal chemistry programs, selection of 4-fluoropicolinamide over 4-chloropicolinamide reduces the risk of introducing excessive lipophilicity (a known driver of attrition in drug development), while still providing improved permeability relative to unsubstituted picolinamide.
- [1] Molbase compound database. LogP values: 4-Fluoropicolinamide 1.0199 (CAS 1172938-55-4); Picolinamide 0.8808 (CAS 1452-77-3); 4-Chloropicolinamide 1.5342 (CAS 99586-65-9). Available at: https://m.molbase.cn/ and https://m.chem960.com/ (accessed 2025). View Source
- [2] Waring, M.J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. Demonstrates that compounds with LogP >3 have significantly higher attrition rates, and that even modest ΔLogP differences (~0.5 log units) can substantially affect ADME outcomes. View Source
